molecular formula C11H10FN3 B8444164 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine

2,3-Diamino-5-(4-fluoro-phenyl)-pyridine

Cat. No.: B8444164
M. Wt: 203.22 g/mol
InChI Key: KIPCAOQBLILOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-5-(4-fluoro-phenyl)-pyridine is a useful research compound. Its molecular formula is C11H10FN3 and its molecular weight is 203.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

5-(4-fluorophenyl)pyridine-2,3-diamine

InChI

InChI=1S/C11H10FN3/c12-9-3-1-7(2-4-9)8-5-10(13)11(14)15-6-8/h1-6H,13H2,(H2,14,15)

InChI Key

KIPCAOQBLILOOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.59 g of 2-amino-5-(4-fluorophenyl)-3-nitro-pyridine (compound G1) in 36 ml ethanol is treated with 12.9 g of SnCl2.2H2O at 90° C. for 24 h under a nitrogen atmosphere. Thereafter, the solution is concentrated to dryness. The residue is dissolved in 600 ml H2O and adjusted to pH 8 using a 1.0 M solution of aqueous sodium hydroxide. Subsequently, the aqueous layer is extracted six times each with 50 ml of ethyl acetate. The combined organic phases are extracted once with 100 ml of brine, dried using magnesium sulfate, filtered with suction, and evaporated to dryness to yield 2.12 g of the pure title compound of m.p. 261° C. MS: 204.3 (MH+). TLC: Rf=0.50 (dichloromethane/methanol 5:1).
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-5-(4-fluorophenyl)-3-nitropyridine (200 mg, 0.86 mmol) was suspended in a mixture of methanol (5 mL), ethyl acetate (5 mL), tetrahydrofuran (5 mL) and triethylamine (2 mL). After addition of 10% palladium carbon (100 mg), the mixture was stirred at room temperature for 1.5 hours under a hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (C-300, chloroform:methanol=50:1) to give the title compound (76 mg, 44%) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
44%

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